molecular formula C18H21NO B459031 3-Methyl-2,6-diphenylpiperidin-4-ol

3-Methyl-2,6-diphenylpiperidin-4-ol

Cat. No.: B459031
M. Wt: 267.4g/mol
InChI Key: RUYRAUWKVSWJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenyl-4-piperidinol: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-4-piperidinol: Similar structure but lacks the diphenyl groups at the 2 and 6 positions.

    2,6-Dimethyl-4-piperidinol: Similar structure but has methyl groups instead of diphenyl groups at the 2 and 6 positions.

Uniqueness

3-Methyl-2,6-diphenylpiperidin-4-ol is unique due to the presence of both methyl and diphenyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

3-methyl-2,6-diphenylpiperidin-4-ol

InChI

InChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3

InChI Key

RUYRAUWKVSWJFK-UHFFFAOYSA-N

SMILES

CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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